2-{[4-benzyl-5-(2,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(3,4-dihydroxyphenyl)ethanone
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Overview
Description
2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE is a complex organic compound that features a triazole ring, a dichlorophenyl group, and a dihydroxyphenyl ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting appropriate hydrazine derivatives with carbon disulfide and alkyl halides under basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the use of 2,4-dichlorobenzyl chloride in a nucleophilic substitution reaction.
Attachment of the Benzyl Group: Benzylation can be achieved using benzyl bromide in the presence of a base.
Formation of the Ethanone Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE has several scientific research applications:
Medicinal Chemistry: Potential use as an antiviral, antibacterial, or anticancer agent.
Pharmacology: Investigation of its effects on various biological pathways and targets.
Materials Science: Use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The triazole ring and dichlorophenyl group are known to interact with enzymes and receptors, potentially inhibiting their activity. The dihydroxyphenyl group can participate in redox reactions, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-BENZYL-5-(4-BROMOPHENOXY)METHYL]-4H-1,2,4-TRIAZOL-3-YL}SULFANYL-N-(2,3-DIMETHYLPHENYL)ACETAMIDE
- 1,3,4-Thiadiazole Derivatives
Uniqueness
2-{[4-BENZYL-5-(2,4-DICHLOROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(3,4-DIHYDROXYPHENYL)ETHAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C23H17Cl2N3O3S |
---|---|
Molecular Weight |
486.4 g/mol |
IUPAC Name |
2-[[4-benzyl-5-(2,4-dichlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-1-(3,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C23H17Cl2N3O3S/c24-16-7-8-17(18(25)11-16)22-26-27-23(28(22)12-14-4-2-1-3-5-14)32-13-21(31)15-6-9-19(29)20(30)10-15/h1-11,29-30H,12-13H2 |
InChI Key |
CLFXGRSHWNSVSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=C2SCC(=O)C3=CC(=C(C=C3)O)O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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